molecular formula C8H6Cl2 B1582808 3,4-Dichlorostyrene CAS No. 2039-83-0

3,4-Dichlorostyrene

Cat. No. B1582808
Key on ui cas rn: 2039-83-0
M. Wt: 173.04 g/mol
InChI Key: BJQFWAQRPATHTR-UHFFFAOYSA-N
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Patent
US06320051B1

Procedure details

To chlorosulfonyl isocyanate (CSI) (2.46 ml) in diethyl ether (8 ml) was added dropwise with stirring 3,4-dichlorostyrene (4.89 g, 28.3 mmol). The reaction was heated to 35° C. for 90 min after which time a further 1 ml CSI was added. The reaction was left for 16 h at 35° C., then the oil bath temperature was increased to 70° C. and the ether distilled off. The reaction was stirred at 70° C. for 1 h then cooled and slurried in dichloromethane (50 ml), and added portionwise with stirring to water containing sodium bisulfite (10 g) and potassium carbonate (15 g), using an ice bath for cooling. After stirring for 30 min. the phases were separated and the organic phase dried (MgSO4) to give a yellow oil (4 g). Purification by column chromatography on silica gel eluting with 0-50% dichloromethane in hexane gave the title compound as a white solid, (2.6 g, 43%). δH (CDCl3) 2.85 (1H, dd), 3.45 (1H, m), 4.7 (1H, m), 6.35 (1H, bs), 7.25 (1H, m), 7.45 (2H, m).
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=[O:7])(=O)=O.[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH:12]=[CH2:13]>C(OCC)C>[Cl:8][C:9]1[CH:10]=[C:11]([CH:12]2[NH:5][C:6](=[O:7])[CH2:13]2)[CH:14]=[CH:15][C:16]=1[Cl:17]

Inputs

Step One
Name
Quantity
2.46 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
4.89 g
Type
reactant
Smiles
ClC=1C=C(C=C)C=CC1Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
the ether distilled off
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
ADDITION
Type
ADDITION
Details
added portionwise
STIRRING
Type
STIRRING
Details
with stirring to water
ADDITION
Type
ADDITION
Details
containing sodium bisulfite (10 g) and potassium carbonate (15 g)
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
STIRRING
Type
STIRRING
Details
After stirring for 30 min. the phases
Duration
30 min
CUSTOM
Type
CUSTOM
Details
were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (MgSO4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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